An In-depth Technical Guide to 1-Cyclohexyl-1-pentanol: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1-Cyclohexyl-1-pentanol: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 1-Cyclohexyl-1-pentanol, a saturated secondary alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, synthesis protocols, and analytical validation, grounded in established scientific principles.
Introduction and Core Molecular Attributes
1-Cyclohexyl-1-pentanol is an organic compound featuring a cyclohexane ring bonded to the carbinol carbon of a pentanol chain.[1] This structure, with its combination of a bulky, non-polar cycloalkane and a polar hydroxyl group, imparts specific physicochemical properties that make it a subject of interest as a synthetic intermediate and a potential solvent.[1] The presence of the hydroxyl group allows for hydrogen bonding, influencing its reactivity and physical properties like boiling point and solubility.[1]
Chemical Structure and Molecular Formula
The fundamental identity of 1-Cyclohexyl-1-pentanol is defined by its molecular structure and formula.
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IUPAC Name: 1-cyclohexylpentan-1-ol[5]
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SMILES: CCCCC(C1CCCCC1)O[5]
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InChI: InChI=1S/C11H22O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h10-12H,2-9H2,1H3[2][5]
The structure consists of a pentyl group and a cyclohexyl group attached to a central carbon atom, which also bears a hydroxyl group. This makes it a secondary alcohol.
Caption: 2D representation of 1-Cyclohexyl-1-pentanol.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Cyclohexyl-1-pentanol is presented in the table below. These properties are crucial for designing experimental conditions, predicting its behavior in various solvents, and ensuring safe handling.
| Property | Value | Source |
| Molecular Weight | 170.30 g/mol | [3][4] |
| CAS Number | 7338-43-4 | [1][3][6] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 243.2 °C at 760 mmHg | [6] |
| Density | 0.9 g/cm³ | [6] |
| LogP | 3.8 | [5][6] |
| Hydrogen Bond Donor Count | 1 | [5][6] |
| Hydrogen Bond Acceptor Count | 1 | [5][6] |
Synthesis and Mechanistic Considerations
The synthesis of 1-Cyclohexyl-1-pentanol is most commonly achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis due to its reliability and versatility.
Retrosynthetic Analysis and Preferred Pathway
The target molecule, a secondary alcohol, can be disconnected at the carbon-carbon bond adjacent to the hydroxyl group. This retrosynthetic approach points to two primary Grignard synthesis routes:
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Route A: Reaction of pentylmagnesium bromide with cyclohexanecarbaldehyde.
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Route B: Reaction of cyclohexylmagnesium bromide with pentanal.
Both routes are chemically viable. For the purpose of this guide, we will detail Route B, as cyclohexylmagnesium bromide is a commonly used Grignard reagent.
Caption: Workflow for the synthesis of 1-Cyclohexyl-1-pentanol.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-Cyclohexyl-1-pentanol via the Grignard reaction of cyclohexylmagnesium bromide with pentanal.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Cyclohexyl bromide
-
Pentanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of cyclohexyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of pentanal in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the ether layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure 1-Cyclohexyl-1-pentanol.
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Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized 1-Cyclohexyl-1-pentanol is essential. This is achieved through a combination of spectroscopic techniques.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[7] The IR spectrum of 1-Cyclohexyl-1-pentanol is expected to show characteristic absorption bands.[8]
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad peak, indicative of hydrogen bonding[8] |
| C-H (sp³) | 2850-3000 | Strong, sharp peaks |
| C-O (alcohol) | 1050-1150 | Strong peak |
The presence of a broad peak in the 3200-3600 cm⁻¹ region and the absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ from the starting pentanal confirm the successful conversion to the alcohol.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The spectrum will show a complex multiplet for the cyclohexyl and pentyl chain protons. A characteristic signal for the proton on the carbinol carbon (CH-OH) is expected to appear deshielded, typically in the 3.4-4.5 ppm range.[8] The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.
-
¹³C NMR: The carbon atom bonded to the hydroxyl group will be deshielded and is expected to have a chemical shift in the range of 50-80 ppm.[8] The remaining aliphatic carbons of the cyclohexyl and pentyl groups will appear at higher fields.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9] For 1-Cyclohexyl-1-pentanol, the molecular ion peak (M⁺) would be observed at m/z = 170.[2][5] Common fragmentation patterns for secondary alcohols include the loss of water (M-18) and alpha-cleavage, which would result in fragments from the loss of the butyl radical or the cyclohexyl radical.
Applications and Research Relevance
While 1-Cyclohexyl-1-pentanol is not a widely commercialized chemical, its structure lends itself to several potential applications in research and development:
-
Chemical Intermediate: It can serve as a precursor for the synthesis of other molecules. For example, oxidation of the secondary alcohol would yield 1-cyclohexyl-1-pentanone.[6]
-
Solvent Properties: Its combination of a non-polar moiety and a hydrogen-bonding group suggests potential as a specialty solvent.[1]
-
Pharmaceutical and Materials Science: Long-chain alcohols and their derivatives are often investigated as building blocks in the synthesis of pharmaceuticals, polymers, surfactants, and lubricants.[10][11]
Safety and Handling
1-Cyclohexyl-1-pentanol should be handled with appropriate safety precautions in a well-ventilated area.[1]
-
Hazards: It is reported to be toxic if swallowed and causes serious eye irritation.[5] It may also cause skin irritation upon contact.[1]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors.[1]
Conclusion
1-Cyclohexyl-1-pentanol is a secondary alcohol with a well-defined structure and predictable chemical properties. Its synthesis is straightforward using established organometallic chemistry, and its identity can be unequivocally confirmed through standard spectroscopic methods. While its direct applications are not extensively documented, its molecular framework makes it a useful intermediate for further chemical synthesis and a model compound for studying the properties of substituted cycloalkane alcohols. This guide provides the foundational technical knowledge for scientists to synthesize, characterize, and utilize this compound in their research endeavors.
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